4-Aminopiperidine dihydrochloride
Overview
Description
4-Aminopiperidine dihydrochloride is a chemical compound with the molecular formula C₅H₁₂N₂·2HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is widely used in various fields, including organic synthesis, medicinal chemistry, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminopiperidine dihydrochloride can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 4-nitropiperidine, followed by acidification with hydrochloric acid to yield the dihydrochloride salt. Another method includes the reductive amination of 4-piperidone with ammonia or an amine source, followed by acidification.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 4-Aminopiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of 4-aminopiperidine.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Aminopiperidine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is employed in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-aminopiperidine dihydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways. For example, it may inhibit certain neurotransmitter receptors, leading to altered neuronal signaling.
Comparison with Similar Compounds
4-Aminopyridine: Another amine derivative used in neurological research.
3-Aminopiperidine: A structural isomer with different biological activities.
Piperidine: The parent compound with a wide range of applications.
Uniqueness: 4-Aminopiperidine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in pharmaceutical and chemical research.
Properties
CAS No. |
35621-01-3 |
---|---|
Molecular Formula |
C5H13ClN2 |
Molecular Weight |
136.62 g/mol |
IUPAC Name |
piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4,6H2;1H |
InChI Key |
JLPGSSHHLKZYMJ-UHFFFAOYSA-N |
SMILES |
C1CNCCC1N.Cl.Cl |
Canonical SMILES |
C1CNCCC1N.Cl |
35621-01-3 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic method described in the research paper for 4-Aminopiperidine dihydrochloride?
A1: The research paper [] details a novel one-pot synthesis of this compound from 4-piperidone utilizing Titanium(IV) isopropoxide (Ti(i-OC3H7)4) as a catalyst. This method is significant because it offers a more efficient and potentially cost-effective alternative to traditional multi-step synthetic routes. Achieving a yield of 64%, this method presents a promising avenue for the preparation of this important chemical building block.
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